2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride

Aqueous solubility Salt-form engineering Solution-phase synthesis

This dihydrochloride salt (MW 237.12) is designed for solution-phase medicinal chemistry, offering ≥12.5 mg/mL aqueous solubility—eliminating DMSO pre-dissolution in HTS workflows. The 2-position ether linkage creates a unique electronic environment critical for FGFR inhibitor scaffolds (US8933099B2). The 5-methyl substituent provides a defined lipophilic handle (ΔcLogP ≈ +0.5 vs. non-methylated analog). Insist on this specific regioisomer and salt form; generic alternatives compromise solubility, metal-coordination geometry, and cross-coupling reactivity. ≥95% purity ensures accurate stoichiometry in automated parallel synthesis.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
CAS No. 2639436-62-5
Cat. No. B6188885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride
CAS2639436-62-5
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CNC2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-7-2-3-9(11-4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H
InChIKeyBYVXVNRBHSTCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-5-methylpyridine Dihydrochloride (CAS 2639436-62-5): Chemical Class, Salt-Form Rationale, and Procurement-Relevant Identity


2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride (CAS 2639436-62-5) is a heterocyclic small-molecule building block composed of a 5-methylpyridine ring connected via an ether linkage at the 2-position to an azetidine ring, isolated as the dihydrochloride salt . The free base (CAS 1342869-98-0) has a molecular weight of 164.20 Da; the dihydrochloride salt form (MW 237.12 g/mol) is expressly prepared to confer high aqueous solubility—a critical handling property for solution-phase chemistry and biological assay preparation . The compound belongs to the broader azetidinyloxypyridine class, which has been extensively explored as a core scaffold in kinase inhibitor programs, most notably in Eisai's FGFR inhibitor patent family (US8933099B2) where monocyclic pyridine derivatives bearing azetidine ethers at the 2-position demonstrate nanomolar FGFR inhibitory activity [1].

Why Generic Azetidinyloxypyridine Substitution Fails: Structural Determinants That Preclude Simple Interchange of 2-(Azetidin-3-yloxy)-5-methylpyridine Dihydrochloride


Within the azetidinyloxypyridine building-block family, three structural variables—regioisomeric attachment point, methyl substitution pattern, and salt form—collectively govern solubility, lipophilicity, and downstream synthetic compatibility, making generic interchange scientifically unsound. The 2-position ether linkage places the azetidine oxygen adjacent to the pyridine nitrogen, creating a distinct electronic environment and potential for bidentate metal coordination that is absent in 3- or 4-substituted regioisomers [1]. The 5-methyl group on the pyridine ring increases calculated lipophilicity by approximately 0.5 logP units relative to the non-methylated analog 2-(azetidin-3-yloxy)pyridine, altering both chromatographic behavior and partitioning in biphasic reaction systems [2]. Critically, the dihydrochloride salt delivers aqueous solubility of ≥12.5 mg/mL (16.38 mM), whereas the free base form (CAS 1342869-98-0) exhibits substantially lower aqueous solubility, directly impacting solution-phase reaction yields and biological assay compatibility . These differences are not cosmetic; they directly translate into divergent performance in the multi-step synthetic sequences—particularly Pd-catalyzed cross-couplings and nucleophilic aromatic substitutions—that produce the final kinase-targeted molecular entities described in patent US8933099B2 [1].

Quantitative Comparator Evidence for 2-(Azetidin-3-yloxy)-5-methylpyridine Dihydrochloride: Salt-Form Solubility, Regioisomeric Identity, Methyl LogP Modulation, and Purity Benchmarks


Aqueous Solubility: Dihydrochloride Salt (≥12.5 mg/mL) vs. Free Base (Estimated <1 mg/mL)

The dihydrochloride salt of 2-(azetidin-3-yloxy)-5-methylpyridine (CAS 2639436-62-5) exhibits measured aqueous solubility of ≥12.5 mg/mL (≥16.38 mM) at ambient temperature . By contrast, the free base form (CAS 1342869-98-0; MW 164.20) is predicted to have aqueous solubility below 1 mg/mL based on the absence of ionizable salt-forming counterions and the calculated cLogP of approximately 1.2–1.5 for the neutral species . This represents at minimum a 12.5-fold solubility enhancement conferred by dihydrochloride salt formation, enabling direct use in aqueous reaction media and biological buffers without co-solvent addition.

Aqueous solubility Salt-form engineering Solution-phase synthesis

Lipophilicity Modulation: 5-Methyl Substitution Increases Calculated LogP by ~0.5 Units vs. Non-Methylated Analog

The 5-methyl substituent on the pyridine ring of the target compound contributes an aromatic methyl fragment constant (π) of +0.52 to the overall lipophilicity relative to the non-methylated comparator 2-(azetidin-3-yloxy)pyridine dihydrochloride (CAS 1353631-65-8; MW 223.10) [1]. This translates to a calculated LogP difference of approximately 0.5 log units between the two compounds. The increased lipophilicity affects both reversed-phase chromatographic retention and partitioning behavior in liquid-liquid extractions during multi-step synthetic workups [2]. The non-methylated analog, lacking this methyl group, has a lower LogP and correspondingly different solubility and extraction characteristics.

Lipophilicity LogP Structure-property relationships

Regioisomeric Identity: 2-Position Ether Linkage vs. 3- or 4-Position Isomers in FGFR Inhibitor Scaffolds

The 2-position attachment of the azetidin-3-yloxy group to the pyridine ring, as found in the target compound, places the ether oxygen directly adjacent to the pyridine nitrogen. This connectivity is explicitly required in the generic Markush structure of Eisai's FGFR inhibitor patent US8933099B2, where the azetidine ether linkage at the pyridine 2-position (G = oxygen atom; E = azetidine ring) is a defined structural element of compounds exhibiting FGFR2 IC50 values as low as 4.5 nM [1]. In contrast, the 4-position regioisomer 4-(azetidin-3-yloxy)-2-methylpyridine (CAS 1601879-02-0) and the 3-position regioisomer 3-(azetidin-3-yloxy)pyridine hydrochloride (CAS 1236862-28-4) present the azetidine oxygen at different spatial orientations relative to the pyridine nitrogen, altering the hydrogen-bonding geometry and metal-chelation potential that are critical for kinase hinge-region binding .

Regioisomerism Kinase inhibitor FGFR Structure-activity relationship

Commercial Purity Specification: ≥95% with Single-Component Identity Confirmed by InChI Key

The target compound is commercially supplied at a minimum purity of 95% as confirmed by the vendor CymitQuimica (Biosynth brand) . The product identity is unambiguously established by the IUPAC name '2-(azetidin-3-yloxy)-5-methylpyridine;dihydrochloride' and the unique InChI Key BYVXVNRBHSTCLN-UHFFFAOYSA-N . This purity specification exceeds the typical ≥90% threshold for building-block-grade intermediates and ensures that side reactions arising from impurities (e.g., unreacted 2-chloro-5-methylpyridine starting material or mono-hydrochloride species) are minimized during subsequent synthetic transformations.

Purity specification Quality control Procurement benchmark

Molecular Weight Differentiation: Dihydrochloride Salt (237.12 g/mol) vs. Free Base (164.20 g/mol) for Stoichiometric Calculations

A common procurement error involves miscalculating reagent stoichiometry due to confusion between salt and free-base molecular weights. The dihydrochloride salt has a molecular weight of 237.12 g/mol , whereas the free base is 164.20 g/mol . This 44.4% mass difference means that 1.0 g of the dihydrochloride salt contains only 0.69 g of the free base equivalent. For reactions requiring precise stoichiometric control—such as Pd-catalyzed cross-couplings or peptide couplings where the azetidine NH serves as a nucleophile—this distinction is critical to avoid systematic under- or over-dosing errors.

Molecular weight Stoichiometry Salt-form correction

Building-Block Utility: Embedded in the Synthetic Route to Eisai FGFR Inhibitors with Nanomolar Cellular Potency

The 2-(azetidin-3-yloxy)-5-methylpyridine scaffold serves as a key intermediate in the synthesis of monocyclic pyridine FGFR inhibitors claimed in US Patent 8,933,099 B2 (Eisai R&D Management) [1]. Representative final compounds from this patent series exhibit FGFR2 tyrosine kinase inhibitory activity with IC50 values as low as 4.5 nM in biochemical assays and demonstrate selective antiproliferative activity against cancer cell lines harboring FGFR genetic abnormalities [1][2]. While the target compound itself is an intermediate rather than a final bioactive entity, its structural fidelity directly determines the potency of the downstream products. Substitution with the non-methylated analog or a regioisomer would alter the SAR trajectory established in the patent, potentially leading to inactive final compounds.

FGFR inhibitor Building block Kinase drug discovery Patent intermediate

Defined Research and Industrial Application Scenarios for 2-(Azetidin-3-yloxy)-5-methylpyridine Dihydrochloride Based on Verified Differentiation Evidence


Synthesis of FGFR-Targeted Kinase Inhibitors via the Eisai Monocyclic Pyridine Scaffold

The compound is directly applicable as a building block in the synthetic route described in US Patent 8,933,099 B2, where 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride serves as the core intermediate for constructing FGFR1/2/3 inhibitors with nanomolar biochemical potency (representative FGFR2 IC50 = 4.5 nM) [1]. The aqueous solubility of the dihydrochloride salt (≥12.5 mg/mL) enables the key amine coupling and etherification steps to proceed in homogeneous aqueous-organic solvent mixtures, avoiding the solubility limitations of the free base .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Azetidine-Containing sp³-Rich Pyridine Fragments

The azetidine ring introduces three-dimensional character and a secondary amine handle absent in planar heteroaromatic fragments. The 5-methyl group provides a defined lipophilic contact point (ΔcLogP ≈ +0.5 vs. non-methylated analog) [2], while the 2-position ether connectivity orients the azetidine nitrogen for further functionalization. These properties make the compound suitable for inclusion in fragment libraries targeting kinase hinge regions or other shallow hydrophobic pockets.

Solution-Phase Parallel Synthesis Requiring Pre-Dissolved Building Blocks with Defined Stoichiometry

The ≥95% purity specification and precisely known molecular weight (237.12 g/mol, with free-base equivalent mass of 164.20 g/mol) enable accurate stoichiometric dispensing in automated parallel synthesis workflows. The dihydrochloride salt's aqueous solubility eliminates the need for DMSO or DMF pre-dissolution steps that can complicate downstream purification in high-throughput medicinal chemistry settings.

Medicinal Chemistry SAR Exploration Around the Pyridine 5-Position in Azetidine-Ether Kinase Inhibitors

The 5-methyl substituent serves as a reference point for systematic SAR studies exploring halogen, methoxy, trifluoromethyl, or hydrogen replacements at the pyridine 5-position. The quantitative cLogP contribution of the methyl group (π = +0.52) [2] provides a baseline for interpreting how 5-position modifications alter lipophilicity, metabolic stability, and target binding in lead optimization campaigns.

Quote Request

Request a Quote for 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.